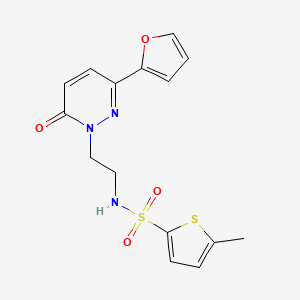
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O4S2 and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyridazine moiety : A six-membered ring containing two nitrogen atoms.
- Thiophene sulfonamide : A thiophene ring substituted with a sulfonamide group.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 350.39 g/mol |
| CAS Number | 2034448-66-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that furan-containing compounds possess significant antimicrobial properties against various bacterial strains. For instance, furan derivatives have been documented to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
- Anticancer Properties : The pyridazine moiety is associated with anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells, possibly through the modulation of cellular signaling pathways .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. In vitro studies have demonstrated that sulfonamides can exhibit nanomolar-level potency in inhibiting human carbonic anhydrase II, which has implications for ocular hypotensive treatments .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to the compound . Results indicated that these derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
Case Study 2: Anticancer Activity
In another investigation, a series of pyridazine-based compounds were synthesized and tested for their anticancer effects on human cancer cell lines. The results showed that certain derivatives induced significant cytotoxicity and apoptosis through the activation of caspase pathways. The study highlighted the potential of these compounds as lead candidates for anticancer drug development .
Mechanistic Insights
The biological activities of this compound can be explained by its interaction with specific biological targets:
- Cellular Signaling Pathways : Compounds with furan and pyridazine structures may modulate key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Interaction : The sulfonamide component likely interacts with active sites on enzymes like carbonic anhydrase, leading to inhibition and subsequent physiological effects.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-11-4-7-15(23-11)24(20,21)16-8-9-18-14(19)6-5-12(17-18)13-3-2-10-22-13/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZLNRCFGFEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














